2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a nitro group, and a dimethylaminomethyl group attached to a phenyl ring, with the boronic acid group esterified with pinacol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid.
Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient handling of reagents and catalysts, as well as the implementation of recycling protocols for the recovery of expensive catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Palladium catalysts, aryl halides, bases such as potassium carbonate.
Major Products Formed
Oxidation: 2-(Dimethylaminomethyl)-5-nitrophenol.
Reduction: 2-(Dimethylaminomethyl)-5-aminophenylboronic acid, pinacol ester.
Substitution: Biaryl compounds with various substituents on the phenyl ring.
Scientific Research Applications
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting enzymes and receptors.
Materials Science: Employed in the design of functional materials, including sensors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is largely dependent on the specific application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic ester group forms a new carbon-carbon bond with an aryl halide in the presence of a palladium catalyst.
In Medicinal Chemistry: The compound can interact with biological targets such as enzymes, where the boronic acid group forms reversible covalent bonds with active site residues, modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the nitro and dimethylaminomethyl groups, resulting in different reactivity and applications.
4-(Dimethylamino)phenylboronic Acid, Pinacol Ester: Similar structure but with the dimethylamino group in a different position, affecting its electronic properties and reactivity.
Uniqueness
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is unique due to the presence of both electron-donating (dimethylaminomethyl) and electron-withdrawing (nitro) groups on the phenyl ring. This combination allows for fine-tuning of its reactivity and makes it a versatile compound in various chemical transformations and applications .
Properties
IUPAC Name |
N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQMHHYFJSBDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.